![molecular formula C23H20N4O2 B2374755 (Z)-1-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea CAS No. 941941-80-6](/img/structure/B2374755.png)
(Z)-1-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea
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Description
(Z)-1-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea is a synthetic compound with potential applications in scientific research.
Scientific Research Applications
Antimicrobial Activity
Quinazoline derivatives have been synthesized and evaluated for their potential as antimicrobial agents. For instance, Saravanan et al. (2015) synthesized a series of quinazoline derivatives and tested their in vitro antimicrobial properties against human pathogenic microorganisms. These compounds exhibited activity against all tested strains, indicating their potential as antimicrobial agents (Saravanan, Alagarsamy, & Prakash, 2015). Similarly, Dhokale et al. (2019) synthesized novel urea and thiourea analogues of quinazolinone and reported significant antibacterial activity against S. aureus and E. coli (Dhokale, Thakar, Bansode, & Mahadik, 2019).
Material Science Applications
In material science, Miyamoto et al. (1995) explored the polymerization of cyclic pseudoureas, leading to the development of polyureas with potential applications in various industries (Miyamoto, Shimakura, Shimoda, & Hasegawa, 1995). This research contributes to expanding the utility of quinazoline derivatives in material science, particularly in polymer synthesis.
Fluorescent Sensing
Quinazoline derivatives have also been utilized in the development of fluorescent sensors. Jinlai et al. (2016) synthesized a novel tetrahydroquinazolin-2-amine-based fluorescent sensor for Zn2+, demonstrating its application in detecting Zn2+ ions in various environments, including in fruits (Jinlai, Fang, Fang, Xu, Yang, Jian, Wu, Wang, & Xu, 2016). This highlights the potential of quinazoline derivatives in creating selective and sensitive probes for metal ions.
properties
IUPAC Name |
1-[2-oxo-3-(2-phenylethyl)quinazolin-4-yl]-3-phenylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c28-22(24-18-11-5-2-6-12-18)26-21-19-13-7-8-14-20(19)25-23(29)27(21)16-15-17-9-3-1-4-10-17/h1-14H,15-16H2,(H2,24,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQBSOWGQGRNPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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